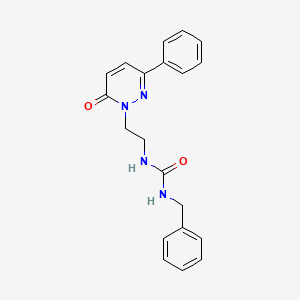

1-benzyl-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19-12-11-18(17-9-5-2-6-10-17)23-24(19)14-13-21-20(26)22-15-16-7-3-1-4-8-16/h1-12H,13-15H2,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXCTYZUVYXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (CAS Number: 1021050-79-2) is a synthetic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a benzyl moiety and a pyridazinone ring, which are known to interact with various biological targets.

- Molecular Formula : C20H20N4O2

- Molecular Weight : 348.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways:

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. In vitro studies have shown significant AChE inhibitory activity with IC50 values in the nanomolar range, indicating high potency compared to established drugs like donepezil and tacrine .

- Antioxidant Activity : Some derivatives of pyridazinone compounds exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress associated with neurodegenerative diseases .

Biological Evaluations

Recent studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 Value (nM) | Reference |

|---|---|---|---|

| AChE Inhibition | In vitro assay | 7.5 ± 0.19 | |

| Antioxidant Activity | ABTS Assay | Moderate | |

| COX Inhibition | Cyclooxygenase Assay | Not specified |

Study on Acetylcholinesterase Inhibition

In a comparative study, several compounds including 1-benzyl derivatives were synthesized and tested for AChE inhibition. The compound demonstrated an IC50 value of 7.5 nM, significantly lower than that of donepezil (14 nM) and tacrine (30 nM), suggesting it could be a promising candidate for Alzheimer's disease treatment due to its ability to enhance cholinergic neurotransmission .

Antioxidant Properties

The antioxidant potential was assessed using the ABTS assay, where derivatives showed varying levels of radical scavenging activity. This multi-target behavior indicates that these compounds could address both cholinergic deficiencies and oxidative stress in neurodegenerative conditions .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that similar pyridazine-based compounds can inhibit the growth of various cancer cell lines, including lung carcinoma and breast cancer cells. The IC50 values for these compounds indicate their potency against these cancer types, suggesting that 1-benzyl-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea may also possess similar antitumor effects .

Anti-inflammatory Properties

Pyridazine derivatives have been investigated for their anti-inflammatory effects. Compounds within this chemical class have shown the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The mechanism typically involves modulation of signaling pathways associated with inflammation, thereby reducing tissue damage and promoting healing .

Antiviral Activity

Some studies suggest that pyridazine derivatives may exhibit antiviral properties. For example, compounds similar to this compound have been tested against viral infections, showing promise in inhibiting viral replication. This application is particularly relevant in the context of emerging viral diseases .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the effects of a pyridazine derivative on human lung carcinoma cells. The compound was found to reduce cell viability significantly in a dose-dependent manner, with an IC50 value of approximately 15 µM after 48 hours of treatment. These findings suggest that structural modifications in pyridazine derivatives can enhance their antitumor activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridazine Derivative A | Lung Carcinoma | 15 | |

| Pyridazine Derivative B | Breast Cancer | 20 |

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, researchers evaluated the ability of a related pyridazine compound to inhibit TNF-alpha production in macrophages. The results indicated a significant reduction in TNF-alpha levels when treated with the compound at concentrations ranging from 10 to 50 µM, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

The compound is compared below with two classes of analogs: urea-linked heterocycles () and pyridazinone derivatives (). Key structural, synthetic, and physicochemical distinctions are highlighted.

Structural and Functional Group Comparisons

Key Observations :

- Its ethyl-linked benzyl-urea side chain introduces greater conformational flexibility compared to simpler pyridazinone derivatives (e.g., 3a-3h ), which lack urea moieties.

Physicochemical and Spectral Properties

- IR Spectroscopy: The target compound’s urea N-H stretches (~3300 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) would differ from pyrazole-based ureas (e.g., 9a , C=O absent) and simpler pyridazinones (e.g., 3a-3h , single C=O).

- NMR: The ethyl linker’s protons (δ ~3.5–4.0 ppm) and benzyl aromatic signals (δ ~7.2–7.4 ppm) would dominate its ¹H-NMR profile, contrasting with pyrazole methyl groups (9a , δ ~2.3 ppm) or chloro-substituted pyridazinones (3a-3h , δ ~6.8–7.6 ppm).

Q & A

Q. Basic

- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and NH stretching (~3300 cm) in the urea moiety .

- H/C NMR : Confirms benzyl protons (δ 4.5–5.0 ppm), pyridazinone ring protons (δ 6.5–8.0 ppm), and urea NH signals (δ 8.5–9.5 ppm). C NMR detects carbonyl carbons (δ 160–180 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]) .

What in vitro assays evaluate its biological activity, and how do results translate to in vivo models?

Q. Advanced

- Alpha-glucosidase inhibition : Measures IC values via UV-Vis spectroscopy using p-nitrophenyl glucopyranoside as a substrate. High inhibition suggests anti-diabetic potential by delaying carbohydrate digestion .

- Anti-inflammatory assays : Heat-induced hemolysis of erythrocytes evaluates membrane stabilization, correlating with reduced edema in animal models .

- Discrepancies : In vitro-to-in vivo translation requires addressing bioavailability (e.g., logP optimization) and metabolic stability (e.g., cytochrome P450 interactions) .

How does the pyridazinone moiety influence pharmacological activity compared to analogs?

Advanced

The pyridazinone core enhances hydrogen-bonding capacity via its carbonyl group, critical for enzyme inhibition (e.g., alpha-glucosidase). Substitution at the 3-position (e.g., phenyl vs. chlorobenzyl) modulates lipophilicity and steric effects. For instance, COPA (4-chlorobenzyl) shows higher anti-inflammatory activity than MOAP (phenyl), attributed to electron-withdrawing effects improving target binding . SAR studies using molecular docking (e.g., AutoDock Vina) can predict substituent effects on binding affinities .

What are the key challenges in synthesizing this urea derivative, and how are they mitigated?

Q. Basic

- Low yields : Side reactions during urea bond formation are minimized by using anhydrous conditions and coupling agents (e.g., carbodiimides) .

- Purification : Silica gel chromatography separates polar byproducts, while recrystallization in ethanol/water improves purity .

- Stability : Moisture-sensitive intermediates are stored under nitrogen, and reaction progress is monitored via TLC .

What strategies are used to establish structure-activity relationships (SAR) for this compound?

Q. Advanced

- Analog synthesis : Systematic variation of substituents (e.g., benzyl vs. naphthyl groups) evaluates steric/electronic contributions .

- Kinetic studies : Time-dependent enzyme inhibition assays differentiate competitive vs. non-competitive mechanisms .

- Molecular dynamics (MD) : Simulates ligand-protein interactions (e.g., with alpha-glucosidase) to identify key binding residues (e.g., Asp214, Glu276) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.